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CAS No.: 76334-36-6

Cat. No.: B1268125

Get Quote

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon

bonds remains a paramount objective for drug development professionals and research

scientists. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel

Prize in Chemistry awarded to Heck, Negishi, and Suzuki, represent one of the most powerful

and versatile methodologies for this purpose.[1][2] This guide focuses on a particularly

valuable, yet underutilized, bifunctional building block: 3-Bromo-3-buten-1-ol.

With its vinyl bromide moiety, 3-bromo-3-buten-1-ol is an excellent substrate for a range of

palladium-catalyzed cross-coupling reactions.[3] Simultaneously, its primary alcohol

functionality provides a reactive handle for subsequent synthetic transformations, such as

oxidation, esterification, or etherification. This dual reactivity makes it an ideal precursor for the

efficient synthesis of complex molecular architectures, particularly functionalized allylic

alcohols, which are prevalent motifs in natural products and pharmaceutical agents.

This document serves as a comprehensive technical guide, offering field-proven insights,

detailed experimental protocols, and a robust theoretical framework for leveraging 3-bromo-3-
buten-1-ol in key cross-coupling transformations.
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PART 1: The Engine of C-C Bond Formation: The
Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium

catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is

fundamental to troubleshooting and optimizing reaction conditions. The cycle universally begins

with the oxidative addition of the organic halide to the active Pd(0) species.[1]

The three core steps are:

Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the

carbon-bromine bond of 3-bromo-3-buten-1-ol. This forms a square planar Pd(II) complex.

[6]

Transmetalation / Olefin Insertion: In reactions like the Suzuki or Sonogashira coupling, a

nucleophilic organometallic reagent transfers its organic group to the palladium center

(transmetalation).[1] In the Heck reaction, an alkene coordinates to the palladium and then

undergoes migratory insertion into the palladium-carbon bond.[7]

Reductive Elimination / β-Hydride Elimination: In Suzuki and Sonogashira reactions, the two

organic fragments on the Pd(II) center couple and are expelled from the coordination sphere,

forming the final product and regenerating the Pd(0) catalyst.[6] In the Heck reaction, a β-

hydride elimination step forms the product and a palladium-hydride species, which is then

converted back to the Pd(0) catalyst in the presence of a base.[8]
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Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 2: Key Applications and Methodologies
The vinyl bromide of 3-bromo-3-buten-1-ol is amenable to a variety of powerful cross-coupling

reactions. We will explore the three most impactful: the Suzuki-Miyaura, Heck, and

Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of Arylated and
Vinyl-Substituted Allylic Alcohols
Application Note: The Suzuki-Miyaura reaction is arguably the most versatile and widely used

cross-coupling method due to its mild conditions, excellent functional group tolerance, and the

low toxicity of its boron-based reagents.[2][9] Coupling 3-bromo-3-buten-1-ol with aryl or vinyl

boronic acids provides direct access to 3-aryl-3-buten-1-ols or conjugated diene-alcohols.

These products are valuable intermediates in the synthesis of complex natural products and
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pharmaceutical agents.[10] The choice of catalyst, ligand, and base is critical for achieving high

yields and preventing side reactions like protodeboronation.[11]
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Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
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The following table summarizes representative conditions for the Suzuki-Miyaura coupling of

vinyl halides, which can serve as a robust starting point for optimizing reactions with 3-bromo-
3-buten-1-ol.

Entry
Couplin
g
Partner

Pd
Source
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1

Phenylbo

ronic

Acid

Pd(PPh₃)

₄ (3)
- K₂CO₃

Toluene/

H₂O
80 ~85-95

2

4-

Methoxy

phenylbo

ronic

Acid

Pd(OAc)₂

(2)

SPhos

(4)
K₃PO₄ Dioxane 100 ~90-98

3

(E)-

Styrylbor

onic Acid

PdCl₂(dp

pf) (3)
- Na₂CO₃ THF/H₂O 65 ~80-90

Heck Reaction: Synthesis of Substituted Alkenes
Application Note: The Heck reaction facilitates the coupling of a vinyl halide with an alkene,

creating a new, more substituted alkene.[12][13] When applied to 3-bromo-3-buten-1-ol, this

reaction allows for the synthesis of substituted dienes, which are versatile precursors for

cycloaddition reactions and other transformations. The reaction typically requires a base, often

a tertiary amine like triethylamine (Et₃N), to regenerate the active Pd(0) catalyst.[8]

Stereoselectivity is a key feature, often yielding the trans substituted product with high fidelity.

[12]
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Figure 3: Catalytic cycle for the Heck reaction.

Quantitative Data for Heck Reaction
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This table provides representative conditions for the Heck coupling of vinyl bromides.[10][14]

Entry
Alkene
Partner

Pd
Source
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1 Styrene
Pd(OAc)₂

(2)

P(o-tol)₃

(4)
Et₃N DMF 110 ~70-85

2
n-Butyl

Acrylate

Pd(OAc)₂

(1)
PPh₃ (2) K₂CO₃

Acetonitri

le
80 ~80-95

3
Cyclohex

ene

PdCl₂(PP

h₃)₂ (5)
- NaOAc DMA 120 ~60-75

Sonogashira Coupling: Synthesis of Conjugated Enynes
Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-

C(sp) bond between a vinyl halide and a terminal alkyne.[15][16] This reaction, when applied to

3-bromo-3-buten-1-ol, produces valuable conjugated 1,3-enynes. These structural motifs are

found in many natural products and are versatile intermediates in organic synthesis. The

reaction is uniquely co-catalyzed by palladium and copper(I) salts (typically CuI) and is carried

out under mild conditions with an amine base, such as triethylamine or diisopropylamine.[10]

[17]
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Figure 4: Intertwined catalytic cycles of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

This table provides representative conditions for the Sonogashira coupling of vinyl bromides.

[10][14]
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Entry
Alkyne
Partner

Pd Cat.
(mol%)

Cu Cat.
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (4) Et₃N THF 60 ~85-95

2 1-Hexyne
Pd(PPh₃)

₄ (3)
CuI (5) i-Pr₂NH Benzene 70 ~80-90

3

Trimethyl

silylacetyl

ene

Pd(OAc)₂

(2)
CuI (4) Et₃N DMF 50 ~90-98

PART 3: Experimental Protocols and Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires meticulous

attention to detail, particularly the exclusion of oxygen and moisture, which can deactivate the

catalyst.[18]

General Experimental Workflow
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Figure 5: General workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-3-
buten-1-ol with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.[14]
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Materials:

3-Bromo-3-buten-1-ol (1.0 equiv, e.g., 151 mg, 1.0 mmol)

Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)

Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

Toluene (5 mL) and Water (1 mL), degassed

Flame-dried Schlenk flask or sealed tube with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-
3-buten-1-ol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure

an inert atmosphere.

Solvent Addition: Add the degassed toluene and water via syringe.

Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12

hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of

water and extract the mixture with ethyl acetate (3 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced
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pressure. Purify the crude product by flash column chromatography on silica gel (e.g., eluting

with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-3-buten-1-ol.

Protocol 2: Heck Reaction of 3-Bromo-3-buten-1-ol with
Styrene
This protocol provides a general method for the Heck coupling reaction.[10]

Materials:

3-Bromo-3-buten-1-ol (1.0 equiv, e.g., 151 mg, 1.0 mmol)

Styrene (1.5 equiv, e.g., 156 mg, 1.5 mmol)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 12.2 mg, 0.04 mmol)

Triethylamine (Et₃N) (2.0 equiv, 202 mg, 2.0 mmol)

Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)

Flame-dried sealed tube with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: In a sealed tube containing a magnetic stir bar, combine Pd(OAc)₂, P(o-

tol)₃, and 3-bromo-3-buten-1-ol.

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three

times.

Reagent Addition: Add the degassed DMF, followed by triethylamine and styrene via syringe.

Reaction: Tightly seal the tube and heat the reaction mixture to 110 °C in an oil bath. Stir

vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by GC-MS.

Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture

into 25 mL of water and extract with diethyl ether (3 x 25 mL).

Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous

sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude

product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to

afford the pure product.

Conclusion
3-Bromo-3-buten-1-ol is a potent and versatile building block for modern synthetic chemistry.

Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura,

Heck, and Sonogashira couplings provides efficient and direct routes to a diverse array of

functionalized allylic alcohols, dienes, and enynes. By understanding the core catalytic

principles and applying the robust protocols detailed in this guide, researchers, scientists, and

drug development professionals can effectively unlock the synthetic potential of this valuable

intermediate to accelerate innovation in their respective fields.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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